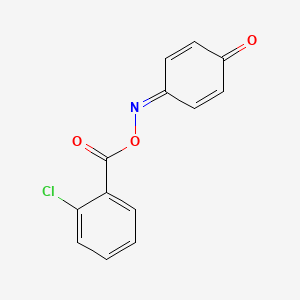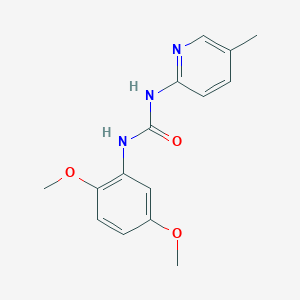
3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate is a chemical compound that belongs to the family of coumarins. It has been widely studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has been shown to induce apoptosis in cancer cells. In addition, it has been shown to possess fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate in lab experiments include its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions. However, some of the limitations of using 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate include further studies on its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, further research is needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Furthermore, research on the potential use of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate as a fluorescent probe for the detection of metal ions should be conducted.
Méthodes De Synthèse
The synthesis of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate can be achieved through a multistep process. The first step involves the synthesis of 3-acetylamino-4-hydroxycoumarin, which can be achieved by reacting 3-aminocoumarin with acetic anhydride. The second step involves the acetylation of 3-acetylamino-4-hydroxycoumarin with acetic anhydride to yield 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate.
Propriétés
IUPAC Name |
(3-acetamido-2-oxochromen-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-7(15)14-11-12(18-8(2)16)9-5-3-4-6-10(9)19-13(11)17/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDGCOWKDTRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2OC1=O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)


![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)





![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)
